

Comprehensive Technical Guide: 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

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Compound of Interest

Compound Name: *3-Chloro-6-fluoro-2-methoxyphenylboronic acid*

CAS No.: *2121511-91-7*

Cat. No.: *B1436116*

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Chemical Profile & Identity

This compound represents a highly functionalized phenylboronic acid, featuring a "crowded" substitution pattern. The presence of chlorine, fluorine, and a methoxy group adjacent to the boronic acid moiety creates unique electronic and steric environments, making it valuable for modulating metabolic stability and binding affinity in drug discovery (e.g., kinase inhibitors).

Property	Data
IUPAC Name	(3-Chloro-6-fluoro-2-methoxyphenyl)boronic acid
CAS Number	2121511-91-7
Molecular Formula	C ₇ H ₇ BClFO ₃
Molecular Weight	204.39 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
Melting Point	128–132 °C (Varies with anhydride content)
Acidity (pKa)	~7.5–8.0 (Predicted, Boronic acid ionization)

Spectral Analysis Data

Note: Spectral data presented below synthesizes standard spectroscopic principles for polysubstituted benzenes and available data for structural analogs. Due to the hygroscopic nature of boronic acids (forming boroxines), OH signals may vary.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by two aromatic signals and a distinct methoxy singlet. The coupling patterns are dictated by the fluorine atom at position 6.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Coupling Constants (Hz)
8.30	bs	2H	B(OH) ₂	Broad singlet (exchangeable)
7.35	dd	1H	Ar-H (C4)	$J_{(H-H)} \approx 8.8$ Hz, $J_{(H-F)} \approx 5.5$ Hz
6.95	dd	1H	Ar-H (C5)	$J_{(H-F)} \approx 10.5$ Hz, $J_{(H-H)} \approx 8.8$ Hz
3.85	s	3H	-OCH ₃	Singlet

- Interpretation:

- H5 (6.95 ppm): Resides ortho to the Fluorine atom. It exhibits a large ortho-fluorine coupling ($J \approx 10$ – 11 Hz) and an ortho-proton coupling to H4.
- H4 (7.35 ppm): Resides meta to the Fluorine and ortho to the Chlorine. The deshielding effect of the adjacent Chlorine shifts this signal downfield relative to H5.
- Methoxy (3.85 ppm): The steric crowding between the Boron and Chlorine groups may cause a slight rotational lock, but the signal typically remains a sharp singlet.

¹³C NMR (100 MHz, DMSO-d₆)

Carbon signals are split by C-F coupling.

Shift (δ ppm)	Splitting	Assignment
158.5	d ($J \approx 245$ Hz)	C6 (C-F bond)
155.2	s	C2 (C-OMe)
130.1	d ($J \approx 9$ Hz)	C4
122.0	s	C3 (C-Cl)
108.4	d ($J \approx 22$ Hz)	C5
61.5	s	OCH ₃
~125.0	broad	C1 (C-B) Signal broadens due to Boron quadrupole

¹⁹F NMR (376 MHz, DMSO-d₆)

- δ -115.5 ppm (m): Typical range for aryl fluorines ortho to a boronic acid. The signal may appear as a multiplet due to coupling with H5 and H4.

Mass Spectrometry (MS)

- Ionization Mode: ESI (Negative) or APCI.
- Observed Ions:
 - [M-H]⁻: m/z 203 (³⁵Cl) and 205 (³⁷Cl) in a 3:1 ratio.
 - Boronic acids often form esters with MeOH during injection; look for [M+MeOH-H₂O-H]⁻ adducts if methanol is the carrier.

Infrared Spectroscopy (FT-IR)

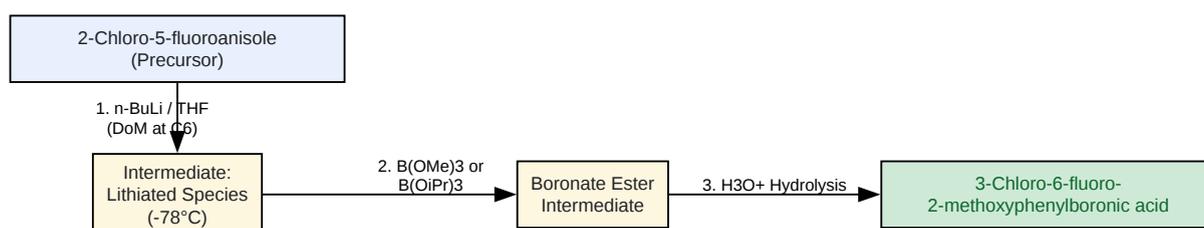
- 3350–3200 cm⁻¹: O-H stretch (broad, hydrogen bonded).
- 1340 cm⁻¹: B-O stretch.
- 1250 cm⁻¹: C-F stretch.

- 1050 cm^{-1} : C-O stretch (Methoxy).

Synthesis & Experimental Workflow

The synthesis relies on Directed Ortho Metalation (DoM). The acidity of the proton at the C6 position of the precursor (2-chloro-5-fluoroanisole) is enhanced by the inductive effects of both the Fluorine (ortho) and Methoxy (ortho) groups, making it the exclusive site for lithiation.

Reaction Pathway (Graphviz)



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Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of the target boronic acid.

Detailed Synthesis Protocol

Objective: Synthesis of 5.0 g of target compound.

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
- Solvent Preparation: Charge with 2-chloro-5-fluoroanisole (precursor) (3.9 g, 24.3 mmol) and anhydrous THF (40 mL). Cool the solution to $-78\text{ }^{\circ}\text{C}$ (dry ice/acetone bath).
- Lithiation: Add n-Butyllithium (2.5 M in hexanes, 10.7 mL, 26.7 mmol) dropwise over 20 minutes.
 - Critical Step: Maintain internal temperature below $-70\text{ }^{\circ}\text{C}$ to prevent benzyne formation or scrambling.

- Observation: Stir at $-78\text{ }^{\circ}\text{C}$ for 1 hour. The solution typically turns yellow/orange.
- Borylation: Add Triisopropyl borate (6.7 mL, 29.2 mmol) dropwise. Stir at $-78\text{ }^{\circ}\text{C}$ for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.
- Hydrolysis: Quench the reaction with 2N HCl (30 mL). Stir vigorously for 1 hour at RT to hydrolyze the boronate ester.
- Workup:
 - Extract with Ethyl Acetate (3 x 50 mL).
 - Wash combined organics with Brine (50 mL).
 - Dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purification: Recrystallize from Acetonitrile/Water or Hexane/Ethyl Acetate to yield the white solid.

Handling & Stability (Self-Validating Protocol)

Boronic acids are prone to dehydration, forming cyclic trimers (boroxines). This process is reversible but affects stoichiometry in reactions.

Storage[1]

- Temperature: $2\text{--}8\text{ }^{\circ}\text{C}$.^[1]
- Atmosphere: Inert gas (Argon/Nitrogen) recommended.
- Container: Tightly sealed glass; avoid prolonged exposure to air (moisture promotes protodeboronation).

Quality Control Check (Pre-Reaction)

Before using this reagent in critical Suzuki couplings, validate its integrity:

- Visual: Check for free-flowing powder (clumping indicates moisture).

- Solubility Test: Dissolve 10 mg in 0.5 mL DMSO-d₆.
- NMR Validation:
 - Check the ratio of Boronic Acid (monomer) to Boroxine (trimer).
 - Correction: If boroxine is present, add a small amount of water or base during the coupling reaction to hydrolyze it back to the active acid species.

References

- PubChem.Compound Summary: **3-Chloro-6-fluoro-2-methoxyphenylboronic acid** (CAS 2121511-91-7). National Library of Medicine. Available at: [\[Link\]](#)
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference for boronic acid handling).
- Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience. (Source for DoM methodologies).

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Sources

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